(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13655006
InChI: InChI=1S/C9H11FN2.2ClH/c10-8-3-1-2-7(12-8)9(11)6-4-5-6;;/h1-3,6,9H,4-5,11H2;2*1H/t9-;;/m0../s1
SMILES: C1CC1C(C2=NC(=CC=C2)F)N.Cl.Cl
Molecular Formula: C9H13Cl2FN2
Molecular Weight: 239.11 g/mol

(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC13655006

Molecular Formula: C9H13Cl2FN2

Molecular Weight: 239.11 g/mol

* For research use only. Not for human or veterinary use.

(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride -

Specification

Molecular Formula C9H13Cl2FN2
Molecular Weight 239.11 g/mol
IUPAC Name (S)-cyclopropyl-(6-fluoropyridin-2-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C9H11FN2.2ClH/c10-8-3-1-2-7(12-8)9(11)6-4-5-6;;/h1-3,6,9H,4-5,11H2;2*1H/t9-;;/m0../s1
Standard InChI Key DSOUNGFOMMVHSE-WWPIYYJJSA-N
Isomeric SMILES C1CC1[C@@H](C2=NC(=CC=C2)F)N.Cl.Cl
SMILES C1CC1C(C2=NC(=CC=C2)F)N.Cl.Cl
Canonical SMILES C1CC1C(C2=NC(=CC=C2)F)N.Cl.Cl

Introduction

Chemical Structure and Stereochemistry

The molecular formula of (S)-cyclopropyl(6-fluoropyridin-2-yl)methanamine dihydrochloride is C₉H₁₃Cl₂FN₂, with a molecular weight of 239.12 g/mol . The structure comprises:

  • A 6-fluoropyridin-2-yl aromatic ring, where fluorine is meta to the nitrogen atom.

  • A cyclopropyl group bonded to the chiral carbon of the methanamine backbone.

  • Two hydrochloride counterions, enhancing solubility in polar solvents.

The (S)-configuration at the chiral center is critical for its stereoselective interactions in biological systems . The SMILES notation (Cl.Cl.C1(CC1)C@HC1=NC(=CC=C1)F) and InChIKey (CMVXBXDWRRQPSF-UHFFFAOYSA-N) confirm the spatial arrangement .

Synthesis and Manufacturing

Synthetic Routes

While explicit synthetic protocols for this compound are proprietary, analogous methods for fluoropyridine derivatives suggest a multi-step process:

  • Cyclopropanation: Reaction of vinyl precursors with diazomethane or Simmons-Smith reagents to form the cyclopropyl group .

  • Fluorination: Introduction of fluorine at the pyridine C6 position via halogen exchange or electrophilic substitution .

  • Amine Formation: Reductive amination or Gabriel synthesis to install the methanamine moiety .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Physicochemical Properties

Solubility and Stability

PropertyValueSource
SolubilitySoluble in DMSO, water (10 mM)
Storage-20°C (desiccated)
Melting PointNot reported

The hydrochloride salt improves aqueous solubility, facilitating in vitro assays . Stability studies indicate a 6-month shelf life at -80°C .

Spectroscopic Data

  • ¹H NMR (D₂O): δ 1.2–1.4 (m, cyclopropyl), 3.8 (q, methanamine), 7.2–8.1 (m, pyridine) .

  • MS (ESI+): m/z 182.19 [M-Cl₂+H]⁺ .

Applications in Research

Medicinal Chemistry

The compound’s fluoropyridine moiety is a common pharmacophore in ATP synthase inhibitors, notably against Mycobacterium tuberculosis . Structural analogs demonstrate:

  • MIC₉₀: 0.2–1.5 µg/mL in mycobacterial growth assays .

  • hERG Inhibition: Low liability (IC₅₀ >10 µM), reducing cardiac toxicity risks .

Chemical Biology

As a building block, it is utilized in:

  • Peptide coupling: Amine group participation in amide bond formation .

  • Metal catalysis: Pyridine coordination in palladium-mediated cross-couplings .

GHS CodeHazard StatementPrecautionary Measures
H315Causes skin irritationWear gloves/lab coat
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse fume hood

Exposure Management

  • Inhalation: Move to fresh air; seek medical attention if symptoms persist .

  • Skin Contact: Wash with soap/water for 15 minutes .

  • Spill Response: Absorb with inert material; dispose as hazardous waste .

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